1,3,6-Trichlorodibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,6-trichlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-4-9(15)11-7-2-1-3-8(14)12(7)16-10(11)5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPTXRLVBIRYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232552 | |
| Record name | 1,3,6-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-39-6 | |
| Record name | 1,3,6-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I043FM5MR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Sources of 1,3,6 Trichlorodibenzofuran
Unintentional Formation in Anthropogenic Thermal Processes
A primary source of 1,3,6-Trichlorodibenzofuran is its unintentional formation during human-made high-temperature activities. These processes often involve organic matter, chlorine, and metallic catalysts, creating conditions ripe for the synthesis of chlorinated dibenzofurans.
Waste Incineration and Combustion Processes
Waste incinerators are significant sources of polychlorinated dibenzofurans (PCDFs), including the 1,3,6-trichloro congener. ontosight.airesearchgate.netgovinfo.gov The combustion of municipal and industrial waste, which contains carbonaceous materials and chlorine sources, can lead to the formation of these compounds. govinfo.govpops.int The exhaust from vehicles using leaded gasoline has also been identified as a minor source. govinfo.gov Furthermore, the burning of coal, wood, or oil for energy production and heating can contribute to the release of small amounts of CDFs into the environment. govinfo.govresearchgate.net
A key formation pathway in incinerators is the "de novo" synthesis on the surface of fly ash particles. dss.go.th This process involves the formation of PCDD/Fs from particulate organic carbon and inorganic chloride present in the fly ash, rather than from precursor compounds like chlorophenols. dss.go.th The synthesis is catalyzed by metals present in the fly ash, with copper salts being particularly effective. pops.int Research on fly ash from a sinter plant has shown that PCDD/F formation can occur at two optimal temperatures, around 325°C and 400°C. nih.gov In these experiments, PCDFs were preferentially formed over polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov
Table 1: Optimal Temperatures for De Novo Synthesis on Sinter Plant Fly Ash
| Parameter | Finding |
|---|---|
| First Maximum Formation Temperature | ~325°C |
| Second Maximum Formation Temperature | ~400°C |
| Predominant Product | Polychlorinated Dibenzofurans (PCDFs) |
Data sourced from studies on sinter plant fly ash, indicating two temperature peaks for the formation of PCDD/Fs. nih.gov
In addition to de novo synthesis, this compound can be formed from the chemical transformation of precursor compounds. pops.intdss.go.th These precursors, such as polychlorinated benzenes (PCBzs), polychlorinated phenols (PCPhs), and polychlorinated biphenyls (PCBs), can undergo reactions to form PCDFs. pops.int For instance, research has shown that 2,4,6-trichlorophenol (B30397) can react to form certain tetrachlorodibenzo-p-dioxin (TCDD) isomers, illustrating the precursor pathway. pops.int The presence of these precursors in the waste stream or their formation during incomplete combustion provides the building blocks for PCDF synthesis. pops.int
Chemical Manufacturing and Industrial Chlorination Processes
The production of certain chemicals can inadvertently generate this compound as a byproduct. ontosight.aiontosight.ai Processes involving the chlorination of organic compounds, such as in the manufacturing of pesticides or polyvinylchloride (PVC) plastics, can lead to its formation. researchgate.netontosight.ai For example, chlorinated dibenzofurans are known impurities in the production of certain industrial chemicals. nih.gov The synthesis of other chlorinated compounds can also create the necessary conditions and reactants for the formation of trichlorodibenzofurans. ontosight.ai
Natural Generation Processes (e.g., Forest Fires, Volcanic Eruptions)
While anthropogenic sources are the primary contributors to environmental levels of chlorinated dibenzofurans, natural processes can also play a role. Large-scale combustion events such as forest fires and volcanic eruptions can release these compounds into the atmosphere. govinfo.gov These natural thermal events involve the burning of organic matter in the presence of chlorine, which can be found naturally in vegetation and volcanic gases, leading to the formation of PCDFs. However, the contribution from these natural sources is generally considered to be much lower than that from human activities. govinfo.gov
Synthesis Methodologies for 1,3,6 Trichlorodibenzofuran and Analogues
Direct Chlorination Reactions of Dibenzofuran (B1670420)
Direct chlorination of dibenzofuran is a primary method for producing mixtures of chlorinated dibenzofurans. However, controlling the regioselectivity to obtain a specific isomer like 1,3,6-trichlorodibenzofuran is challenging. The reaction typically proceeds via electrophilic aromatic substitution, where chlorine atoms are added to the dibenzofuran backbone.
The outcome of direct chlorination is highly dependent on the chlorinating agent, catalyst, and reaction conditions such as temperature and solvent. Various chlorinating systems have been investigated to influence the degree of chlorination and the resulting isomer distribution.
For instance, electrophilic chlorination of dibenzofuran can be promoted by composite copper and iron chlorides and oxides. nih.gov These catalysts have been shown to be active in promoting the chlorination of dibenzofuran at temperatures ranging from 150-300 °C, with the highest activity observed at 200 °C. nih.gov The chlorination primarily favors the 2, 3, 7, and 8 positions of the dibenzofuran ring. nih.gov The use of a combination of copper and iron species can create a synergistic effect, accelerating the chlorination process. nih.gov
The table below summarizes the conditions and outcomes of a study on the electrophilic chlorination of dibenzofuran.
Table 1: Conditions for Electrophilic Chlorination of Dibenzofuran
| Catalyst | Temperature Range (°C) | Optimal Temperature (°C) | Key Findings |
|---|
While direct chlorination can yield trichlorodibenzofuran isomers, obtaining this compound as a major product requires careful control of the reaction, and it is often part of a complex mixture of other isomers.
Multi-step Synthetic Routes for Specific Congeners
To overcome the lack of specificity in direct chlorination, multi-step synthetic routes are employed to synthesize specific PCDF congeners. These methods involve building the dibenzofuran skeleton from appropriately substituted precursors, allowing for precise control over the substitution pattern.
Friedel-Crafts reactions, a cornerstone of organic synthesis, can be applied to the dibenzofuran nucleus to introduce acyl or alkyl groups. nih.govrsc.org These reactions are a type of electrophilic aromatic substitution where an acyl or alkyl group is attached to an aromatic ring. nih.govwikipedia.org The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govmasterorganicchemistry.com
While Friedel-Crafts reactions on unsubstituted dibenzofuran can lead to a mixture of products, they can be a key step in a multi-step synthesis where the directing effects of existing substituents guide the position of the incoming group. For example, starting with a pre-chlorinated dibenzofuran or a precursor that will lead to the desired chlorination pattern after cyclization, a Friedel-Crafts reaction could be used to introduce other functionalities that can be later modified or removed.
Directed aromatic substitution techniques are crucial for the regioselective synthesis of specific PCDF congeners. These methods utilize the directing effects of substituents already present on the aromatic rings to guide the position of subsequent substitutions, including chlorination.
One of the key strategies involves the cyclization of substituted diaryl ethers. The Ullmann condensation is a classic method for the synthesis of diaryl ethers from an aryl halide and a phenol, often in the presence of copper. wikipedia.orgresearchgate.net By using appropriately chlorinated phenols and aryl halides as starting materials, a diaryl ether with the desired substitution pattern can be synthesized. Subsequent cyclization of this diaryl ether, often through electrophilic closure, yields the target dibenzofuran congener.
Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of dibenzofurans. For instance, the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, catalyzed by palladium acetate, can produce dibenzofurans. biointerfaceresearch.com Another approach involves the palladium-catalyzed cyclization of o-iodoanilines or o-iodophenols with silylaryl triflates. biointerfaceresearch.com
The pyrolysis of polychlorinated biphenyls (PCBs) is another route to PCDF formation, although it is generally a non-specific process that occurs under thermal stress. nih.govepa.govnih.gov However, in a controlled laboratory setting, the pyrolysis of a specific, purified PCB isomer could potentially lead to a more defined mixture of PCDF congeners. epa.gov
Derivatization Approaches from Related Benzofuran (B130515) Compounds
The construction of the dibenzofuran ring system can also be achieved by starting with simpler benzofuran derivatives and building the second benzene (B151609) ring. This approach offers another avenue for controlling the final substitution pattern.
The synthesis of dibenzofurans from benzofuran derivatives can involve various cyclization strategies. For example, natural products containing the dibenzofuran core have been synthesized starting from substituted benzofurans. rsc.org These syntheses often involve multiple steps to build up the necessary functionality for the final ring-closing reaction.
One general strategy involves the coupling of a substituted benzofuran with another aromatic ring, followed by cyclization to form the furan (B31954) ring of the dibenzofuran system. Palladium- and nickel-catalyzed cross-coupling reactions are instrumental in achieving high regioselectivity in these multi-step syntheses. rsc.org
Environmental Dynamics and Transport of 1,3,6 Trichlorodibenzofuran
Environmental Persistence and Molecular Stability
1,3,6-Trichlorodibenzofuran is a synthetic chemical compound that belongs to the dibenzofuran (B1670420) class of heterocyclic aromatic organic compounds. ontosight.ai Its structure consists of two benzene (B151609) rings fused to a central furan (B31954) ring, with three chlorine atoms attached at the 1, 3, and 6 positions. ontosight.ai The chemical formula for this compound is C12H5Cl3O. ontosight.ai
Like other polychlorinated dibenzofurans (PCDFs), this compound exhibits notable environmental persistence. ontosight.ai This persistence is largely due to its molecular stability. The structure of dibenzofurans is inherently stable, and the presence of chlorine atoms further enhances this stability, making them resistant to degradation. epa.gov In general, the environmental persistence and chemical stability of PCDFs increase with a higher degree of chlorination. epa.gov The stability of PCDF isomers is also influenced by the positions of the chlorine atoms. acs.org
The resistance to breakdown means that once introduced into the environment, these compounds can remain for extended periods. ontosight.aicymitquimica.com They are generally inert to acids, bases, oxidation, and reduction, which contributes to their long half-lives in various environmental matrices. epa.gov This persistence raises concerns about long-term exposure and accumulation in different environmental compartments. ontosight.ai
Bioaccumulation and Bioconcentration Mechanisms
The persistence of this compound in the environment is a key factor in its potential for bioaccumulation and bioconcentration in living organisms. ontosight.airesearchgate.net Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. bioninja.com.au
Influence of Lipophilicity and Affinity to Organic Carbon
A significant driver of the bioaccumulation of this compound is its lipophilicity, meaning it has a high affinity for fats and lipids. ontosight.aiepa.gov This property is common among polychlorinated dibenzofurans and tends to increase with the number of chlorine atoms on the molecule. epa.gov Due to their lipophilic nature, these compounds are readily stored in the adipose tissue (fat) of organisms. epa.govgovinfo.gov
The lipophilicity of a compound is often quantified by its octanol-water partition coefficient (Kow). Compounds with high Kow values are more likely to bioaccumulate. The estimated log Kow for this compound is 5.36, indicating a strong tendency to partition into fatty tissues rather than remain in aqueous environments. researchgate.netsemanticscholar.orgresearchgate.net
In addition to its affinity for lipids, this compound also exhibits a strong affinity for organic carbon. This property influences its distribution in the environment, particularly its tendency to adsorb to soil and sediment particles. The adsorption coefficient (Koc) is a measure of this tendency. cdc.gov This interaction with organic matter can affect the compound's bioavailability to organisms.
Uptake Routes in Aquatic and Terrestrial Organisms
Organisms can take up this compound through various routes. In aquatic environments, uptake can occur directly from the water through respiration or from the ingestion of contaminated food and sediment. epa.gov For many aquatic organisms, the consumption of contaminated food becomes a more significant uptake route compared to direct water respiration. epa.gov
In terrestrial ecosystems, the primary route of exposure is often through the food chain. helsinki.fi Animals can accumulate the compound by consuming plants or other animals that have been contaminated. Once ingested, the lipophilic nature of this compound facilitates its absorption and subsequent storage in fatty tissues. govinfo.gov
Biomagnification in Ecological Food Webs
The properties of this compound that lead to bioaccumulation also drive the process of biomagnification. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. bioninja.com.au
Because this compound is persistent and not easily broken down or excreted, it remains in the tissues of organisms that consume it. When a predator consumes prey containing this compound, the toxin is transferred and accumulates in the predator's body, often at a higher concentration. This process continues up the food chain, leading to the highest concentrations in top predators. bioninja.com.audiva-portal.org
Studies on related compounds, such as other PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs), have demonstrated significant biomagnification in both aquatic and terrestrial food webs. epa.gov For example, research in Lake Ontario showed that while biomagnification of 2,3,7,8-TCDD was not significant between fish and their immediate prey, it was significant between fish and fish-eating birds. epa.gov
Partitioning and Distribution in Environmental Compartments
The physicochemical properties of this compound, particularly its low water solubility and high lipophilicity, govern its partitioning and distribution among different environmental compartments, such as air, water, soil, and sediment. researchgate.net
Soil and Sediment Interactions
Due to its strong affinity for organic carbon, this compound tends to adsorb strongly to soil and sediment particles. cdc.gov This makes soils and sediments major sinks for this compound in the environment. oup.com The partitioning of the compound between the solid phase (soil/sediment) and the solution phase (water) is described by the adsorption ratio (Kd). cdc.gov
Once bound to soil and sediment, the mobility of this compound is greatly reduced. oup.com However, it is not permanently sequestered. Freely dissolved compounds in the porewater of sediments can be released back into the overlying water column and become available for uptake by aquatic organisms, thus re-entering the food chain. oup.com The concentration of the compound in benthic organisms, which live in and on the sediment, can be influenced by the levels in the sediment they inhabit.
Aqueous and Atmospheric Distribution of this compound
The environmental distribution of this compound between aqueous and atmospheric phases is governed by its physicochemical properties, which influence its partitioning behavior. As a member of the polychlorinated dibenzofurans (PCDFs) family, this compound is recognized as a persistent organic pollutant. ontosight.ai Its chemical structure, characterized by three chlorine atoms on the dibenzofuran backbone, results in a lipophilic and hydrophobic nature, driving its tendency to partition from water to other environmental compartments. ontosight.ai
The distribution of this compound is significantly influenced by its low water solubility and relatively low vapor pressure. These properties suggest that while it can be found in both water and air, it will preferentially associate with organic matter in sediment and soil, and with airborne particulate matter.
Physicochemical Properties Influencing Distribution
For instance, a study on the vapor pressures of various PCDFs reported values for 2,4,6-trichlorodibenzofuran (B1345151) and 2,4,8-trichlorodibenzofuran. oup.com Similarly, the Henry's Law Constant for 1,2,7-trichlorodibenzofuran has been documented. henrys-law.org These values, presented in the table below, indicate a tendency for these compounds to volatilize from water, a key process in their atmospheric distribution.
| Property | Isomer | Value | Reference |
|---|---|---|---|
| Vapor Pressure | 2,4,6-Trichlorodibenzofuran | Data for various temperatures available | oup.com |
| 2,4,8-Trichlorodibenzofuran | Data for various temperatures available | oup.com | |
| Henry's Law Constant (HLC) | 1,2,7-Trichlorodibenzofuran | 2.3×10⁻¹ mol/(m³·Pa) at 298.15 K | henrys-law.org |
| Log Octanol-Water Partition Coefficient (log K_ow) | This compound | Not explicitly found, but high lipophilicity is noted | ontosight.ai |
| Water Solubility | This compound | Not explicitly found, but described as not readily soluble in water | govinfo.gov |
Presence in Aqueous Environments
Due to their hydrophobic nature, PCDFs, including this compound, have very low solubility in water. govinfo.gov When introduced into aquatic systems, they tend to adsorb to suspended particulate matter and sediment. Research on the closely related 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) has shown that a significant portion is associated with particles in the water column. oup.com This sorption to particles can facilitate its transport in aqueous systems and its eventual deposition in sediments.
Monitoring studies for PCDFs in surface water often report on the total concentration of congeners or focus on the most toxic isomers, making specific data for this compound scarce. However, general environmental surveys have detected various PCDF congeners in water bodies, typically at very low concentrations. specialdistrict.org For example, a study on the transport of 2,3,7,8-TCDF in lake enclosures determined apparent dissolved concentrations ranging from 7 to 22 pg/L. oup.com
Presence in the Atmosphere
The presence of this compound in the atmosphere is a result of both direct emissions from sources such as industrial processes and waste incineration, and volatilization from contaminated soil and water surfaces. ontosight.ai In the atmosphere, PCDFs can exist in both the vapor phase and adsorbed to airborne particulate matter. The distribution between these two phases depends on the compound's vapor pressure and the ambient temperature.
Environmental monitoring programs have confirmed the presence of various PCDF congeners in ambient air. environment.govt.nz Concentrations of PCDFs in air are generally higher in urban and industrial areas compared to rural and remote locations. govinfo.gov For example, a nationwide survey in New Zealand found that concentrations of PCDDs and PCDFs in air at urban sites ranged from 6.15 to 262 fg I-TEQ m⁻³, which were notably higher than at reference sites (0.77 - 7.48 fg I-TEQ m⁻³). environment.govt.nz While these data are for the sum of toxic congeners and not specifically for this compound, they indicate the widespread atmospheric presence of this class of compounds. The transport of these particle-bound compounds can lead to their long-range atmospheric transport and deposition in regions far from their original sources.
Advanced Analytical and Detection Methodologies for 1,3,6 Trichlorodibenzofuran
Chromatographic Techniques for Trace Analysis
Chromatography is a fundamental analytical technique for separating complex mixtures into their individual components. chromtech.commetwarebio.com For the trace analysis of 1,3,6-trichlorodibenzofuran, gas chromatography and high-performance liquid chromatography are the primary methods employed. chromtech.comhumanjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. ontosight.aiontosight.ainih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. chromtech.cometamu.edu The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. etamu.edu High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is particularly crucial for differentiating between various PCDF congeners, which often have very similar chemical structures and properties. researchgate.net
Key aspects of GC-MS analysis for this compound include:
High Sensitivity: Capable of detecting trace amounts of the compound, often in the parts-per-trillion (ppt) or even lower range. chromtech.com
Specificity: Provides detailed structural information, allowing for the confident identification of this compound among other congeners and interfering compounds. metwarebio.com
Quantitative Analysis: By using certified reference standards, GC-MS can accurately determine the concentration of the target analyte in a sample. chromtech.com
A typical GC-MS analysis involves the following steps:
| Step | Description |
| Sample Injection | The extracted and cleaned-up sample is injected into the gas chromatograph. |
| Separation | The sample travels through a long, thin capillary column, where individual compounds are separated based on their volatility and polarity. |
| Ionization | As the separated compounds exit the GC column, they enter the mass spectrometer and are bombarded with electrons, causing them to ionize and fragment. |
| Mass Analysis | The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. |
| Detection | A detector measures the abundance of each ion, generating a mass spectrum. |
| Data Interpretation | The resulting chromatogram and mass spectra are compared to those of known standards to identify and quantify the compounds. |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for compounds that are not easily volatilized or are thermally labile. humanjournals.comresearchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. humanjournals.com Separation is achieved based on the differential partitioning of the analytes between the two phases. humanjournals.com
While GC-MS is more common for PCDF analysis, HPLC can be used as a complementary technique or for specific applications. pan.olsztyn.pl The choice between GC and HPLC depends on the specific properties of the analyte and the sample matrix. chromtech.com HPLC can be particularly useful for the initial separation of complex mixtures into fractions before further analysis by GC-MS. researchgate.net
Advantages of HPLC include:
Versatility: Can be used for a wide range of compounds with varying polarities and molecular weights. humanjournals.com
Non-destructive: The sample can be collected after analysis for further testing. researchgate.net
Preparative Capabilities: Can be used to purify and isolate specific compounds from a mixture. humanjournals.com
Sample Extraction and Clean-up Procedures in Complex Matrices
Environmental samples such as soil, sediment, and biological tissues are highly complex matrices containing numerous compounds that can interfere with the analysis of this compound. Therefore, rigorous sample extraction and clean-up procedures are essential to isolate the target analyte and remove interfering substances. epa.gov
Commonly used techniques include:
Soxhlet Extraction: A classic method for extracting organic compounds from solid samples using a solvent.
Pressurized Liquid Extraction (PLE): A more modern and efficient method that uses elevated temperatures and pressures to extract analytes.
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the target analyte or interfering compounds.
Column Chromatography: Often used for clean-up, where the sample extract is passed through a column containing materials like silica (B1680970) gel, alumina, or activated carbon to separate the PCDFs from other compounds. epa.gov
The choice of extraction and clean-up methods depends on the sample type, the concentration of the analyte, and the analytical technique to be used. For instance, a multi-step clean-up procedure involving both acid/base partitioning and column chromatography may be necessary for highly contaminated samples.
Utilization of Certified Reference Standards in Environmental Monitoring
Certified reference standards are materials of known purity and concentration that are essential for the accurate quantification of this compound in environmental samples. europa.eu These standards are used to calibrate analytical instruments and to validate the accuracy and reliability of analytical methods. europa.euwell-labs.co.jp
Several companies specialize in the synthesis and certification of individual PCDF congeners, including this compound. well-labs.co.jpchromservis.eugreyhoundchrom.com These standards are typically sold as solutions in a solvent at a certified concentration. well-labs.co.jpchromservis.eu The use of isotopically labeled standards, such as those containing Carbon-13, is particularly important in isotope dilution mass spectrometry, a highly accurate quantification technique. labservice.it
The availability and use of these standards are crucial for ensuring the comparability of data generated by different laboratories and for regulatory purposes. europa.eu
Challenges in Congener-Specific Analysis and Mixture Assessment
A significant challenge in the analysis of this compound is the presence of numerous other PCDF congeners in environmental samples. govinfo.gov There are 135 possible PCDF congeners, and many of them have similar chemical and physical properties, making their separation and individual quantification difficult. govinfo.gov
Key challenges include:
Co-elution: In chromatography, two or more congeners may elute from the column at the same time, leading to a single peak and making individual quantification impossible without high-resolution mass spectrometry. nih.govclu-in.org
Lack of Standards: While standards are available for many of the most toxicologically relevant congeners, they are not available for all 135 congeners. researchgate.net
The assessment of health risks from exposure to PCDF mixtures requires a congener-specific analysis to determine the concentration of each individual congener, followed by the application of TEFs to calculate the total toxic equivalency (TEQ) of the mixture. ca.govclu-in.org This approach highlights the critical need for advanced analytical methodologies that can accurately identify and quantify individual congeners like this compound within complex environmental matrices.
Molecular and Cellular Mechanisms of 1,3,6 Trichlorodibenzofuran Action
Aryl Hydrocarbon Receptor (AhR) Mediated Pathways
The biological and toxicological effects of many halogenated aromatic hydrocarbons are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. eaht.org Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and initiates changes in gene transcription. eaht.orgftstjournal.com
The initial step in AhR-mediated pathways is the binding of a ligand to the receptor. The binding affinity of a compound for the AhR is a key determinant of its potential to activate the receptor and elicit downstream effects. For 1,3,6-Trichlorodibenzofuran, the binding affinity has been quantified in competitive binding assays that measure the concentration required to displace 50% of a radiolabeled standard ligand, typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This is expressed as the EC50 value. nih.gov
Multiple quantitative structure-activity relationship (QSAR) studies and modeling analyses have reported experimental binding affinity data for this compound. These studies consistently report a log(1/EC50) value for this compound, indicating its capacity to bind to the AhR. eaht.orgftstjournal.comnih.gov
Table 1: AhR Binding Affinity of this compound
| Parameter | Reported Value | Source(s) |
|---|---|---|
| log(1/EC50) | 5.36 | ftstjournal.comnih.gov |
| log(1/EC50) | 5.357 | eaht.org |
EC50 is the concentration of the test chemical necessary to reduce the specific binding of a radiolabeled standard to 50% of its maximum value. nih.gov
The canonical or classical pathway of AhR activation involves a series of well-defined steps. After a ligand binds to the cytosolic AhR, the receptor-ligand complex translocates into the nucleus. eaht.orgnih.gov In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). eaht.orgnih.gov This newly formed ligand:AhR:ARNT complex functions as a transcription factor, binding to specific DNA sequences known as dioxin responsive elements (DREs) located in the promoter regions of target genes. eaht.orgnih.gov
Binding of the AhR:ARNT complex to DREs initiates the transcriptional activation of adjacent genes, most notably those encoding for phase I and phase II xenobiotic metabolizing enzymes. eaht.orgnih.gov The induction of cytochrome P450 family 1 subfamily A member 1 (CYP1A1) is a hallmark of AhR activation. nih.gov
Data regarding the ability of this compound to induce these enzymes is limited and presents some conflicting information. One study indicates its inclusion in research on the induction of CYP1A activity in a rat hepatoma (H4IIE) cell line. researchgate.net However, a separate modeling study that compiled data on AhR ligands assigned this compound a Relative Potency (REP) value of 0, suggesting it was inactive as an inducer in the assays used for that dataset. nih.gov
Beyond the classical DRE-mediated gene transcription, the AhR can influence cellular signaling through nonclassical pathways. These can involve interactions with other transcription factors and signaling proteins, leading to a broader range of biological responses. Currently, there is no specific research available that details the involvement of this compound in these nonclassical AhR mechanisms.
The structure of the AhR and its binding characteristics can vary between different species, leading to species-specific differences in the potency and effects of AhR ligands. There is currently no available data specifically comparing the binding affinity or functional responses of this compound across different species.
Classical Genomic Mechanism: AhR-ARNT-Dioxin Response Element (DRE) Complex Formation
Estrogen Receptor (ER) Interactions and Modulation
There is a known crosstalk between the AhR and Estrogen Receptor (ER) signaling pathways, and some AhR ligands can exhibit anti-estrogenic activities. researchgate.netresearchgate.net However, direct interactions between a compound and the ER can also occur. A report on endocrine-disrupting chemicals noted that while structurally similar compounds have shown hormonal activity, there is "No appropriate data" specifically for this compound's interaction with the estrogen pathway. dreets.gouv.fr Therefore, there is currently no direct scientific evidence to characterize the specific interactions or modulatory effects of this compound on the Estrogen Receptor.
Direct Activation and Agonistic/Antagonistic Properties of Analogues (e.g., 6-Methyl-1,3,8-Trichlorodibenzofuran)
6-Methyl-1,3,8-trichlorodibenzofuran (B56152) (MCDF) is recognized as a selective AhR modulator (SAhRM). It functions as a weak agonist and a partial antagonist at the aryl hydrocarbon receptor (AhR). nih.gov As a weak agonist, MCDF can initiate some of the downstream signaling events typically associated with more potent AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, its primary characteristic in this context is its antagonistic activity, where it can inhibit the induction of certain genes by more potent AhR agonists. nih.gov For instance, MCDF has been shown to antagonize the TCDD-induced activity of cytochrome P-450 isozymes. youtube.com
Interestingly, research has revealed that MCDF's activity is not confined to the AhR pathway. It also exhibits partial agonist properties at the estrogen receptor (ER), challenging the view that it is solely an AhR-specific ligand. nih.govnih.gov At lower concentrations, MCDF can stimulate the growth of ER-positive breast cancer cells and activate an estrogen response element (ERE)-luciferase reporter, indicating a direct interaction with the ER. nih.govnih.gov Conversely, at higher concentrations, MCDF displays antiestrogenic activity. nih.govnih.gov This dual activity highlights the complex, concentration-dependent nature of its interaction with steroid hormone receptors.
| Receptor | Activity | Observed Effects | References |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Weak Agonist/Partial Antagonist | Minimal induction of CAT activity alone; concentration-dependent reduction of TCDD-induced CAT activity. | nih.gov |
| Estrogen Receptor (ER) | Partial Agonist | Stimulated growth of MCF-7 cells at 10-6 M; activated an ERE-luciferase reporter. | nih.govnih.gov |
| Estrogen Receptor (ER) | Antagonist | Displayed antiestrogenic activity at higher concentrations in MCF-7 cells. | nih.govnih.gov |
ER-Coactivator and ER-Estrogen Response Element (ERE) Complex Formation
The estrogenic actions of MCDF are further substantiated by its ability to promote the formation of a functional ER complex. Studies have demonstrated that MCDF can induce the interaction between the estrogen receptor and its coactivators. nih.gov This interaction is a critical step in the activation of gene transcription by the ER. Furthermore, MCDF has been shown to facilitate the formation of an ER-Estrogen Response Element (ERE) complex in gel mobility shift assays. nih.gov The binding of the ER to the ERE in the promoter regions of target genes is a prerequisite for the regulation of their expression. These findings strongly indicate that the estrogenic effects of MCDF are mediated directly through the ER signaling pathway. nih.gov
AhR-Independent Effects on ER Signaling
A significant aspect of MCDF's mechanism of action is its ability to influence ER signaling independently of the AhR. This has been demonstrated in studies where the knockdown of the AhR using small interfering RNA (siRNA) did not abolish the MCDF-induced activation of an ERE-luciferase reporter. nih.govnih.gov This provides compelling evidence that MCDF can directly activate the ER without the involvement of the AhR. nih.govnih.gov This direct interaction with the ER explains the observed estrogenic effects of MCDF, such as the stimulation of breast cancer cell growth at certain concentrations and the induction of estrogen-responsive genes. nih.govnih.gov
Molecular Cross-Talk between AhR and ER-Mediated Pathways
Despite the AhR-independent effects of MCDF on ER signaling, there is also significant cross-talk between the AhR and ER pathways that is modulated by AhR ligands. One of the key mechanisms of this interplay is the AhR-mediated degradation of the ER. nih.gov Ligand-activated AhR can lead to the ubiquitination and subsequent proteasomal degradation of the ERα protein. nih.govencyclopedia.pubbiologists.com This reduction in ERα levels can, in turn, inhibit estrogen-induced cellular responses. nih.govencyclopedia.pubbiologists.com This inhibitory cross-talk is a proposed mechanism for the antiestrogenic effects observed with potent AhR agonists like TCDD, and by extension, with MCDF at higher, antiestrogenic concentrations. wikipedia.orgchemdiv.com
The cross-talk is bidirectional, as ERα can also modulate AhR-dependent transcription. nih.gov Several mechanisms for the inhibitory effects of AhR on ER signaling have been proposed, including:
Direct inhibition through the binding of the activated AhR complex to inhibitory dioxin responsive elements in ER target genes. nih.govchemdiv.com
Competition for shared coactivators. nih.govchemdiv.com
Increased proteasomal degradation of the ER. nih.govchemdiv.com
Alterations in estrogen metabolism. nih.gov
| Mechanism | Description | References |
|---|---|---|
| Proteasomal Degradation of ER | Ligand-activated AhR recruits the ER for ubiquitination and degradation by the proteasome. | nih.govnih.govencyclopedia.pubbiologists.comchemdiv.com |
| Direct Inhibition | The AhR/ARNT complex binds to inhibitory elements in ER target genes, repressing their transcription. | nih.govchemdiv.com |
| Coactivator Squelching | Competition between AhR and ER for limited pools of essential coactivator proteins. | nih.govchemdiv.com |
| Altered Estrogen Metabolism | AhR activation induces enzymes that metabolize estrogens, reducing their bioavailability. | nih.gov |
Other Interacting Cellular Signaling Pathways and Molecular Targets
Beyond the well-documented interplay with the AhR and ER pathways, this compound and its analogues can influence other cellular signaling cascades and molecular targets, further contributing to their biological effects.
Proteasomal Degradation of Steroid Hormone Receptors
As previously mentioned, a key mechanism of action for AhR ligands is the induction of proteasomal degradation of steroid hormone receptors, most notably the estrogen receptor α (ERα). nih.govencyclopedia.pubbiologists.com This process is initiated by the binding of the AhR ligand, which leads to the activation and nuclear translocation of the AhR. nih.gov In the nucleus, the activated AhR complex can interact with the ERα, leading to its ubiquitination and subsequent degradation by the 26S proteasome. nih.govencyclopedia.pubbiologists.comnih.gov This ligand-dependent degradation of the ERα provides a mechanism for the antiestrogenic activity of compounds like TCDD and MCDF. nih.govencyclopedia.pubbiologists.com This targeted degradation of steroid hormone receptors represents a significant point of convergence between the AhR signaling pathway and the regulation of hormone-sensitive cellular processes.
Wnt/Beta-Catenin Signaling Modulation
Emerging evidence indicates a functional interplay between the AhR and the Wnt/β-catenin signaling pathway. nih.govoup.com The activation of AhR by ligands such as TCDD has been shown to modulate Wnt/β-catenin signaling. nih.govoup.com For instance, in liver progenitor cells, sustained activation of AhR can lead to a decrease in the levels of active, dephosphorylated β-catenin and downregulation of several target genes of the Wnt/β-catenin pathway. oup.com β-catenin is a crucial protein that, in its active state, translocates to the nucleus and acts as a transcriptional coactivator for genes involved in cell proliferation and differentiation. nih.govnih.gov Therefore, the AhR-mediated reduction in active β-catenin can alter cellular processes regulated by the Wnt pathway. oup.com This interaction between the AhR and Wnt/β-catenin signaling pathways represents another layer of complexity in the molecular mechanisms of action of dioxin-like compounds, including this compound and its analogues. nih.govoup.com
Inflammatory Cytokine Receptor Interactions
Activation of the aryl hydrocarbon receptor (AhR) by ligands such as this compound can lead to complex interactions with inflammatory cytokine signaling pathways. benthamdirect.com The AhR can modulate the expression of various pro-inflammatory cytokines, thereby influencing the cellular response to inflammation. nih.gov This modulation can occur through several mechanisms, including direct transcriptional regulation of cytokine genes and crosstalk with other signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is a central regulator of inflammation. benthamdirect.comphysiology.org
Research has demonstrated that AhR activation can lead to altered expression of key pro-inflammatory cytokines, including members of the interleukin family. nih.govphysiology.org For instance, in certain cellular contexts, AhR activation has been shown to either enhance or suppress the production of cytokines like Interleukin-6 (IL-6). physiology.orgoup.com This differential regulation suggests that the impact of this compound on inflammatory cytokine receptor interactions is likely cell-type and context-dependent. The interplay between AhR and inflammatory signaling pathways can have significant implications for immune function and the pathogenesis of inflammatory diseases. benthamdirect.com
Table 1: Effects of Aryl Hydrocarbon Receptor (AhR) Activation on Inflammatory Cytokine Expression
| Cytokine | Effect of AhR Activation | Cellular Context | References |
|---|---|---|---|
| Interleukin-6 (IL-6) | Upregulation or Downregulation | Various immune and non-immune cells | physiology.orgoup.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Modulation of expression | Immune cells | nih.gov |
| Interleukin-1 Beta (IL-1β) | Synergistic induction with other stimuli | Head and neck squamous cell carcinoma lines | nih.gov |
| Interleukin-22 (IL-22) | Upregulation | T cells and Macrophages | nih.govfrontiersin.org |
Alteration of Cellular Ultraviolet B (UVB) Stress Response
Upon activation by UVB-generated photoproducts or exogenous ligands, the AhR can influence several downstream pathways involved in the UVB response. pnas.org This includes the induction of xenobiotic-metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1), which may play a role in metabolizing photoproducts. pnas.org Furthermore, AhR activation has been linked to the modulation of signaling pathways that regulate cell proliferation, differentiation, and inflammation in the context of UVB exposure. nih.gov Studies have shown that AhR-deficient mice exhibit a diminished tanning response to UVB, indicating a role for AhR in skin pigmentation as a protective mechanism against UVB damage. researchgate.net The interaction between this compound and the AhR could therefore interfere with these protective cellular responses to UVB radiation.
Table 2: Role of Aryl Hydrocarbon Receptor (AhR) in the Cellular UVB Stress Response
| Cellular Process | Consequence of AhR Activation by UVB | References |
|---|---|---|
| Gene Expression | Induction of Cytochrome P450 1A1 (CYP1A1) | pnas.org |
| Cell Signaling | Activation of the EGF receptor downstream target ERK1/2 | pnas.org |
| Inflammation | Induction of Cyclooxygenase-2 (COX-2) | pnas.org |
| Pigmentation | Modulation of skin tanning response | researchgate.net |
Impact on T-Cell Subset Differentiation
The aryl hydrocarbon receptor (AhR) is a critical regulator of T-cell differentiation, influencing the balance between different T-cell subsets that orchestrate adaptive immune responses. nih.govnih.gov Activation of the AhR by ligands like this compound can significantly impact the developmental pathways of various T-cell lineages, including T helper 17 (Th17) cells and regulatory T cells (Tregs). nih.govfrontiersin.org
Studies have shown that AhR activation can promote the differentiation of Th17 cells, which are involved in host defense against certain pathogens but are also implicated in autoimmune diseases. nih.govfrontiersin.org This is often accompanied by the production of IL-22. nih.gov Conversely, AhR signaling has also been shown to induce the generation of Tregs, which play a crucial role in maintaining immune tolerance and suppressing excessive immune responses. nih.govnih.gov The specific outcome of AhR activation on T-cell differentiation appears to depend on the specific ligand, the cellular environment, and the presence of other signaling molecules. frontiersin.orgscienceopen.com Therefore, this compound, by activating the AhR, has the potential to skew the T-cell differentiation landscape, which could have profound effects on immune homeostasis and the response to immunological challenges. nih.gov
Table 3: Influence of Aryl Hydrocarbon Receptor (AhR) Activation on T-Cell Subset Differentiation
| T-Cell Subset | Effect of AhR Activation | Key Associated Molecules | References |
|---|---|---|---|
| T helper 17 (Th17) cells | Promotes differentiation | RORγt, IL-17A, IL-17F, IL-22 | nih.govfrontiersin.org |
| Regulatory T cells (Tregs) | Induces differentiation | Foxp3, IL-10 | nih.govfrontiersin.orgnih.gov |
| CD8+ T cells | Promotes resident memory T cell (TRM) differentiation | Granzyme B | frontiersin.orgnih.gov |
Arachidonic Acid Conversion via Cyclooxygenase-2
The activation of the aryl hydrocarbon receptor (AhR) by compounds such as this compound can influence the inflammatory process through the modulation of the arachidonic acid cascade, specifically via its effects on Cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. youtube.com
Research has established that the gene encoding COX-2 is a target for AhR-mediated transcriptional activation. nih.govnih.gov Upon binding of a ligand like this compound, the activated AhR can bind to xenobiotic responsive elements (XREs) in the promoter region of the COX-2 gene, leading to an increase in its expression. nih.gov This induction of COX-2 can result in an elevated production of prostaglandins, thereby contributing to an inflammatory response. This mechanism links exposure to AhR agonists to the potentiation of inflammation and tumorigenesis. nih.gov The ability of this compound to activate the AhR suggests a direct pathway by which this compound can influence the inflammatory milieu through the upregulation of the arachidonic acid-COX-2 pathway.
Table 4: Aryl Hydrocarbon Receptor (AhR)-Mediated Regulation of the Arachidonic Acid-COX-2 Pathway
| Component | Effect of AhR Activation | Mechanism | References |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) Gene Expression | Upregulation | AhR binding to Xenobiotic Responsive Elements (XREs) in the COX-2 promoter | nih.govnih.gov |
| Prostaglandin Synthesis | Increased production | Enhanced conversion of arachidonic acid by elevated COX-2 levels | nih.govyoutube.com |
Environmental Remediation Technologies for Contamination by Chlorinated Dibenzofurans
Bioremediation Approaches
Bioremediation utilizes biological organisms, primarily microorganisms and plants, to degrade or transform hazardous substances into less toxic forms. nih.gov It is considered a cost-effective and environmentally sustainable alternative to traditional chemical and physical treatment methods. nih.gov For chlorinated dibenzofurans, bioremediation strategies aim to enhance the metabolic activities of organisms capable of cleaving the stable aromatic structure of these compounds.
Bioaugmentation involves the introduction of specific, pre-selected microbial strains or consortia with known degradative capabilities into a contaminated environment to supplement the indigenous microbial population. nih.gov This approach is particularly relevant for recalcitrant compounds like chlorinated dibenzofurans, where native microbial populations may lack the necessary enzymatic machinery for degradation. nih.gov
Several bacterial strains have been identified that can degrade lower-chlorinated dibenzofurans through co-metabolism. nih.govelsevierpure.com The degradation process is often initiated by an angular dioxygenase, a key enzyme that attacks the carbon atom adjacent to the ether bond. nih.govjst.go.jp
Research has demonstrated the capabilities of various bacteria to degrade mono-, di-, and trichlorinated dibenzofurans. For instance, Sphingomonas sp. strain RW1 has been shown to degrade several mono- and dichlorinated dibenzofurans, but not more highly chlorinated congeners. nih.govresearchgate.net The degradation pathway typically involves the conversion of these compounds into corresponding chlorinated salicylates and catechols. nih.gov Similarly, Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have demonstrated the ability to co-oxidize various mono- to trichlorinated dibenzofurans. elsevierpure.com Studies have specifically noted the degradation of 2,4,8-Trichlorodibenzofuran by strains like Sphingomonas sp. RW1 and the fungus Cerrena sp. F0607. jst.go.jpsmujo.id
| Microbial Strain | Type | Target CDF Congeners | Key Degradation Pathway/Enzyme | Reference |
|---|---|---|---|---|
| Sphingomonas sp. strain RW1 | Bacterium | Mono-, Di-, and Trichlorodibenzofurans (e.g., 2,4,8-TrCDF) | Angular Dioxygenation; Co-metabolism | nih.govjst.go.jpresearchgate.net |
| Terrabacter sp. strain DBF63 | Bacterium | Mono- to Trichlorodibenzofurans | Angular Dioxygenation (DFDO enzyme) | elsevierpure.com |
| Pseudomonas sp. strain CA10 | Bacterium | Mono- to Trichlorodibenzofurans | Angular Dioxygenation (CARDO enzyme) | elsevierpure.com |
| Pseudomonas veronii PH-03 | Bacterium | Chlorodibenzo-p-dioxins (potential for CDFs) | Metabolizes as a growth substrate | researchgate.net |
| Cerrena sp. F0607 | Fungus | 2,4,8-Trichlorodibenzofuran | Laccase and other enzymes | smujo.id |
Biostimulation focuses on modifying the contaminated environment to stimulate the activity of indigenous microorganisms capable of degrading the target pollutants. ui.ac.id This is often achieved by adding nutrients, electron acceptors, or other amendments that may be limiting the growth and metabolic activity of the native microbial community. nih.govui.ac.id
For chlorinated aromatic compounds, biostimulation can be applied under both aerobic and anaerobic conditions. Under anaerobic conditions, the process of reductive dechlorination can be stimulated, where indigenous bacteria use the chlorinated compounds as electron acceptors, progressively removing chlorine atoms. researchgate.net This is a crucial first step for the degradation of highly chlorinated congeners. researchgate.net Strategies to enhance this process include the addition of electron donors and halogenated "priming" compounds that can stimulate the activity of dechlorinating bacteria, such as Dehalococcoides species. researchwithrutgers.com In one study, the biodegradation of a trichlorodibenzofuran was analyzed after biostimulation with nitrogen and phosphorus nutrients. ui.ac.id
Phytoremediation is a technology that uses plants to clean up contaminated environments. nih.govresearchgate.net This plant-based approach is cost-effective and leverages the ability of plants to concentrate elements and compounds from soil and water and metabolize them in their tissues. nih.gov The mechanisms of phytoremediation applicable to organic pollutants like chlorinated dibenzofurans include:
Phytoextraction (Phytoaccumulation): The uptake of contaminants from the soil or water by plant roots and their translocation and accumulation into plant shoots and leaves. nih.gov
Rhizofiltration: The adsorption or precipitation of contaminants onto plant roots or the absorption into the roots. nih.gov
Phytotransformation (Phytodegradation): The breakdown of contaminants within the plant through metabolic processes mediated by plant enzymes. nih.gov
Rhizoremediation: The breakdown of contaminants in the soil through the enhanced microbial activity in the plant's root zone (rhizosphere). nih.gov
For hydrophobic compounds like chlorinated dibenzofurans, which bind strongly to soil, the most significant mechanism is often rhizoremediation, where plant roots stimulate a rich microbial community that can degrade the pollutants. nih.gov
Integrated phyto-microbial remediation systems leverage the synergistic relationship between plants and microorganisms to enhance the degradation of contaminants. mdpi.com Plants release exudates (sugars, amino acids, and other organic compounds) from their roots, which serve as a source of carbon and energy for soil microorganisms. nih.gov This process, known as the "rhizosphere effect," stimulates microbial growth and activity in the immediate vicinity of the roots.
This enhanced microbial activity can lead to higher rates of degradation for persistent organic pollutants. nih.gov In this symbiotic relationship, the plants provide a favorable habitat and nutrients for the microbes, while the microbes break down harmful chemicals that could be toxic to the plant, effectively protecting it. nih.govyoutube.com This combined approach can be more effective than using either plants or microorganisms alone for the remediation of soils contaminated with complex and recalcitrant organic compounds like chlorinated dibenzofurans. nih.gov
Physico-Chemical Remediation Methods
Physico-chemical treatment methods use physical and chemical properties to destroy or separate contaminants. For persistent organic pollutants like chlorinated dibenzofurans, thermal treatment is a common and highly effective approach. nih.gov
Thermal treatment technologies are highly effective for the destruction of chlorinated dibenzofurans from contaminated soils and other solid materials. These methods use high temperatures to either destroy the contaminants or physically separate them from the host matrix.
Incineration is a high-temperature destruction technology that involves the combustion of organic substances. nih.gov For soils contaminated with chlorinated dibenzofurans, incineration can achieve a destruction and removal efficiency (DRE) of over 99.9999%. clu-in.org The process requires carefully controlled conditions, including high temperatures (typically above 850°C), sufficient gas residence time, and turbulent mixing to ensure complete combustion. nih.gov While highly effective, incineration can be expensive and requires sophisticated air pollution control devices to manage emissions of acid gases and residual particulate matter. nih.govepa.gov
Thermal Desorption is a physical separation process that heats contaminated material to volatilize the contaminants, which are then collected and treated in an off-gas treatment system. youtube.comcrccare.com This technology can be applied at lower temperatures than incineration, typically between 200°C and 600°C, depending on the boiling point of the contaminants. crccare.com High-temperature thermal desorption (HTTD), operating at temperatures from 320°C to 560°C, is effective for semi-volatile organic compounds, including chlorinated dibenzofurans. art-engineering.com The process successfully separates the contaminants from the soil, which can then be treated further, often by incineration in a thermal oxidizer. art-engineering.com Studies on soils heavily contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that thermal treatment can achieve removal efficiencies exceeding 99.99%. nih.gov
| Technology | Operating Temperature | Initial Contamination (I-TEQ) | Final Contamination (I-TEQ) | Removal Efficiency | Reference |
|---|---|---|---|---|---|
| Thermal Treatment (Primary Furnace) | 750 °C | 35,970 ng/kg | 1.56 ng/kg | >99.99% | nih.gov |
| Thermal Treatment (Primary Furnace) | 850 °C | 35,970 ng/kg | 2.15 ng/kg | >99.99% | nih.gov |
| Off-Gas Treatment (Secondary Furnace) | 1200 °C | N/A | N/A | >98% (Decomposition) | nih.gov |
Stabilization and Immobilization Techniques (e.g., Biochars)
Stabilization and immobilization are remediation strategies aimed at reducing the mobility and bioavailability of contaminants in soil and sediment, thereby minimizing their potential to leach into groundwater or be taken up by organisms. One promising material for this purpose is biochar, a carbon-rich solid produced from the pyrolysis of biomass. nih.govresearchgate.net
The application of biochar to contaminated soils can effectively immobilize persistent organic pollutants (POPs) like 1,3,6-trichlorodibenzofuran. nih.govresearchgate.net The high surface area, porous structure, and presence of various functional groups on biochar surfaces contribute to its strong sorption capacity for organic compounds. nih.gov The mechanisms of immobilization by biochar primarily involve adsorption and partitioning of the contaminant molecules onto and into the biochar matrix. nih.gov
While specific studies on the immobilization of this compound by biochar are limited, research on other chlorinated organic compounds provides insights into its potential effectiveness. For instance, biochar has been shown to effectively adsorb and immobilize polychlorinated biphenyls (PCBs) and other chlorinated compounds from contaminated soil and water. nih.gov The properties of the biochar, such as the feedstock it is derived from and the pyrolysis conditions, play a crucial role in its effectiveness as an immobilizing agent. nih.gov
Below is a table summarizing the properties of different biochars and their effectiveness in immobilizing related chlorinated organic compounds.
| Biochar Source | Pyrolysis Temperature (°C) | Surface Area (m²/g) | Contaminant | Immobilization Efficiency (%) | Reference |
| Maple Wood | Not Specified | High | 4-hydroxy-3,5-dichlorobiphenyl | >70 | nih.gov |
| Spruce Wood | Not Specified | Lower | 4-hydroxy-3,5-dichlorobiphenyl | <60 | nih.gov |
| Biosolids | 550 | 12.8 | Diesel | Significant reduction in mobility | researchgate.net |
| Poplar Wood | Not Specified | Not Specified | Pentachlorophenol (PCP) | Up to 75% reduction in extractability | researchgate.net |
| Conifer Wood | Not Specified | Not Specified | Pentachlorophenol (PCP) | Up to 75% reduction in extractability | researchgate.net |
Physical Separation and Dechlorination Methods
Physical separation techniques are employed to concentrate the contaminated fraction of a soil or sediment, thereby reducing the volume of material that requires further treatment. These methods are often used as a preliminary step in a remediation train. For soils contaminated with this compound, which tends to adsorb to organic matter and fine particles, techniques like soil washing and solvent extraction can be effective.
Soil Washing: This process uses water, sometimes with additives like surfactants, to scrub contaminants from the soil matrix. The finer soil particles, which typically have a higher concentration of contaminants, are separated from the coarser, cleaner particles.
Solvent Extraction: This method involves using a solvent to dissolve and remove the contaminant from the soil. The choice of solvent is critical and depends on the properties of the contaminant.
Following physical separation, or as a standalone treatment, dechlorination methods can be applied to break down the this compound molecule. Reductive dechlorination, a process that involves the removal of chlorine atoms from the molecule, can be achieved through various chemical and biological means. Anaerobic bacteria, for instance, have been shown to reductively dechlorinate polychlorinated dibenzo-p-dioxins and dibenzofurans. researchgate.net
Chemical Dechlorination and Oxidation Processes
Chemical dechlorination and oxidation are destructive technologies that aim to transform this compound into less toxic compounds.
Chemical Dechlorination: This process involves the use of chemical reagents to remove chlorine atoms from the dibenzofuran (B1670420) structure. One common method is the use of zero-valent metals, such as iron, which can act as an electron donor to facilitate the reductive dechlorination of chlorinated organic compounds.
Chemical Oxidation: In contrast to dechlorination, chemical oxidation introduces oxygen to break down the contaminant molecule. vito.be This can lead to the complete mineralization of the organic compound into carbon dioxide, water, and mineral acids. vito.be Common chemical oxidants include:
Permanganate (in the form of potassium or sodium permanganate)
Persulfate
Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) mdpi.com
Ozone vito.be
The effectiveness of chemical oxidation depends on several factors, including the type and concentration of the oxidant, the pH of the medium, and the presence of other organic matter that may compete for the oxidant. vito.be For a compound like this compound, a strong oxidant is required to break the stable aromatic rings and carbon-chlorine bonds.
Advanced Oxidation Processes (e.g., Gamma-Radiolysis)
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). nih.govresearchgate.net AOPs can be more effective than conventional chemical oxidation for the degradation of recalcitrant compounds like this compound. researchgate.netgnest.orgresearchgate.net
Gamma-Radiolysis: This is an AOP that utilizes gamma radiation to generate highly reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (·H), and hydroxyl radicals (·OH), from the radiolysis of water. scholaris.cauwo.ca These reactive species can then attack and degrade the contaminant molecules. scholaris.ca
Studies on the gamma-radiolytic degradation of structurally similar compounds, such as 1,2,4-trichlorobenzene (B33124) (TCB), have demonstrated the effectiveness of this technology. nih.govnih.govresearchgate.net The degradation of TCB was found to proceed via dechlorination, leading to the formation of dichlorobenzenes, chlorobenzene, and ultimately benzene (B151609). nih.govnih.gov A similar degradation pathway can be anticipated for this compound.
The efficiency of gamma-radiolysis is quantified by the radiation-chemical yield (G-value), which is the number of molecules of a substance transformed per 100 eV of absorbed energy. The G-value for the degradation of a contaminant is dependent on the initial concentration of the contaminant, the absorbed dose of radiation, and the composition of the matrix. nih.gov
The following table presents the radiation-chemical yields for the degradation of 1,2,4-trichlorobenzene in different solvents, which can serve as an indicator for the potential degradation of this compound under similar conditions.
| Solvent | G-value (molecules/100 eV) | Reference |
| Methanol | 1.83 | nih.gov |
| Ethanol | 2.56 | nih.gov |
| Hexane | 1.93 | nih.gov |
| Benzene | 1.84 | nih.gov |
Emission Control Technologies in Industrial Processes
Industrial processes, such as waste incineration and certain chemical manufacturing, can be significant sources of chlorinated dibenzofurans, including this compound. anguil.comazom.com Effective emission control technologies are crucial to prevent the release of these toxic compounds into the atmosphere. infomil.nl The selection of an appropriate technology depends on factors such as the concentration of the pollutant in the gas stream, the temperature, and the presence of other contaminants. azom.com
Flue Gas Cleaning and Abatement Systems
Flue gas cleaning systems are designed to remove pollutants from the exhaust gases of industrial processes before they are released into the atmosphere. ete-a.dehzi-steinmueller.com For the control of chlorinated dibenzofurans, a multi-pollutant control strategy is often employed. andritz.comcieambiental.com
Commonly used technologies include:
Activated Carbon Injection: Powdered activated carbon (PAC) is injected into the flue gas stream. Dioxins and furans, including this compound, adsorb onto the surface of the activated carbon particles. The PAC is then captured in a downstream particulate matter control device, such as a fabric filter or an electrostatic precipitator. cieambiental.com
Scrubbers: Wet scrubbers use a liquid (typically a slurry of lime or limestone) to remove acid gases like HCl and SO₂, which can be precursors to dioxin and furan (B31954) formation. abb.comepa.gov While not the primary method for furan removal, they are an important component of an integrated system.
Fabric Filters (Baghouses): These devices capture fine particulate matter, including the activated carbon with adsorbed furans. hzi-steinmueller.com They can also provide a surface for further reactions that can destroy these pollutants.
Selective Catalytic Reduction (SCR): Primarily designed to reduce nitrogen oxides (NOx), SCR systems can also contribute to the destruction of dioxins and furans. ete-a.deepa.gov The catalyst promotes the oxidation of these compounds at elevated temperatures.
Thermal Oxidizers: These systems use high temperatures to break down organic pollutants into less harmful substances like carbon dioxide and water. anguil.com Regenerative thermal oxidizers (RTOs) and regenerative catalytic oxidizers (RCOs) are energy-efficient variations of this technology. anguil.com
The following table provides an overview of the removal efficiencies of different flue gas cleaning technologies for dioxins and furans.
| Technology | Pollutant | Removal Efficiency (%) | Reference |
| Activated Carbon Injection with Fabric Filter | Dioxins/Furans | >99 | cieambiental.com |
| Spray Dryer Absorber with Fabric Filter | Dioxins/Furans | >98 | epa.gov |
| Wet Scrubber | Acid Gases (HCl, SO₂) | 95-99 | abb.com |
| Selective Catalytic Reduction (SCR) | Dioxins/Furans | >90 | ete-a.de |
Computational and Modeling Approaches in 1,3,6 Trichlorodibenzofuran Research
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational methods that correlate the quantitative structural features of chemicals with their biological activities or toxicities. nih.gov These models are built on the principle that the structure of a chemical dictates its properties and, consequently, its interactions with biological systems. For compounds like 1,3,6-Trichlorodibenzofuran, QSAR/QSTR approaches are particularly valuable for predicting their potential hazards without extensive animal testing. mdpi.com
QSAR models are frequently used to predict the "dioxin-like" toxicity of polychlorinated dibenzofurans (PCDFs). This toxicity is primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway. nih.gov The potency of a specific congener like this compound is often expressed as a Toxic Equivalency Factor (TEF), which compares its potency to the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
Researchers develop models by training algorithms on datasets of PCDF congeners with known AhR binding affinities and toxic potencies. By correlating structural properties with these known values, the models can then predict the activity of untested or less-studied congeners. Machine learning algorithms are often employed to build robust predictive models from complex datasets. nih.gov The goal is to create models that can reliably classify compounds as toxic or non-toxic and predict their relative potency, facilitating risk assessment. centro3r.it
The foundation of any QSAR/QSTR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For this compound, these descriptors can be categorized into several types:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.
Topological Descriptors: These reflect the connectivity of atoms within the molecule.
Geometric Descriptors: These relate to the 3D shape and size of the molecule.
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these describe electronic properties like HOMO/LUMO energies, electronic affinity, and charge distributions, which are crucial for understanding reactivity. mdpi.com
Model development involves selecting the most relevant descriptors that have a strong correlation with the toxic endpoint. Statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques are used to build the mathematical relationship. irb.hr For instance, a model might find that a combination of a molecule's planarity, electronic properties, and the position of chlorine atoms are key predictors of its AhR binding affinity. The resulting models are rigorously validated to ensure their predictive power and robustness. irb.hr
| Descriptor Category | Examples | Relevance to Toxicity Prediction |
|---|---|---|
| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic molecular properties that influence distribution and persistence. |
| Topological | Wiener Index, Randić Index | Describes molecular branching and connectivity, affecting receptor fit. |
| Geometric | Molecular Surface Area, Molecular Volume, Planarity | Crucial for understanding how the molecule fits into a receptor binding pocket. |
| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment, Electron Affinity | Relates to the molecule's reactivity and ability to participate in electronic interactions with the receptor. mdpi.com |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as this compound, interacts with a biological receptor at the atomic level.
Aryl hydrocarbon Receptor (AhR): The primary mechanism of toxicity for this compound is mediated by its binding to the AhR. nih.gov Molecular docking simulates the process of the dibenzofuran (B1670420) molecule fitting into the ligand-binding pocket of the AhR. These simulations can predict the preferred binding orientation and calculate a "docking score," which estimates the binding affinity. Studies have shown that the binding affinity of various dibenzofuran congeners to the AhR correlates well with their in vivo toxicity. nih.gov The planarity of the molecule and the substitution pattern of the chlorine atoms are critical for a stable fit within the receptor's binding site.
Glucocorticoid Receptor (GR) and Estrogen Receptor (ER): Beyond the AhR, there is growing interest in the "crosstalk" between the AhR pathway and other nuclear receptor pathways, such as those involving the Glucocorticoid Receptor and the Estrogen Receptor. Research has revealed physical interactions between the AhR and GR proteins, suggesting that activation of one can modulate the function of the other. nih.gov Molecular docking and dynamics can be used to investigate whether this compound or its metabolites can directly bind to the GR or ER, or if the interaction is indirect, mediated by the protein-protein interactions following AhR activation. semanticscholar.org These simulations help elucidate more complex and previously unknown mechanisms of toxicity.
| Receptor | Role in this compound Interaction | Key Findings from Modeling |
|---|---|---|
| Aryl hydrocarbon Receptor (AhR) | Primary receptor mediating dioxin-like toxicity. nih.gov | Binding affinity is highly dependent on the planarity and chlorine substitution pattern of the dibenzofuran molecule. nih.gov |
| Glucocorticoid Receptor (GR) | Potential for pathway crosstalk; AhR and GR proteins can physically interact. nih.gov | Simulations can explore whether the compound directly binds GR or if effects are mediated through AhR-GR protein interactions. frontiersin.org |
| Estrogen Receptor (ER) | Investigated for potential endocrine-disrupting effects and pathway crosstalk. | Docking studies can assess the potential for direct binding and disruption of normal hormonal signaling. |
Predictive Models for Environmental Emissions and Fate
Predictive models are essential for estimating the release of this compound and other PCDD/Fs from various sources, particularly thermal processes like municipal solid waste incineration. These models use key operational parameters to forecast emission levels, aiding in regulatory oversight and the development of mitigation strategies. nih.gov
The formation and emission of PCDD/Fs are complex processes influenced by several interrelated factors. Predictive models, ranging from empirical regressions to complex kinetic models, are developed to account for these variables. lidsen.com
Waste Composition: The chemical makeup of the waste being combusted is a critical factor. The presence of chlorine, either in organic (e.g., PVC plastics) or inorganic forms, is a necessary precursor for dibenzofuran formation. tandfonline.comnih.gov The amount and type of carbon and the presence of metal catalysts like copper also significantly influence the reaction pathways. lidsen.com
Temperature: Temperature plays a dual role. In the primary combustion chamber, high temperatures (typically above 850°C) are necessary for the destruction of PCDD/Fs. However, in cooler, post-combustion zones of an incinerator (around 250-450°C), de novo synthesis can occur, where PCDD/Fs are formed from precursors on the surface of fly ash particles. lidsen.comaaqr.org Therefore, predictive models must account for the complete temperature profile of the system.
Oxygen Content: The concentration of oxygen is crucial. Incomplete combustion, which occurs in oxygen-deficient conditions, leads to higher emissions of precursors like carbon monoxide and unburned hydrocarbons, which can then contribute to PCDD/F formation in cooler zones. lidsen.comnih.gov
Models incorporating these factors can help operators optimize incinerator conditions to minimize the emission of toxic compounds like this compound. lidsen.com
| Factor | Influence on this compound Emission | Modeling Consideration |
|---|---|---|
| Waste Composition | High chlorine content in the waste provides the necessary element for chlorination. tandfonline.com The presence of catalytic metals like copper can accelerate formation reactions. lidsen.com | Models use input data on the elemental analysis of the waste stream (e.g., % Cl, % C, ppm Cu). |
| Temperature | Formation is favored in the 250-450°C range (de novo synthesis). aaqr.org Destruction occurs at temperatures above 850°C. Rapid cooling through the formation window can reduce overall yield. lidsen.com | The model requires the time-temperature profile of the flue gas and fly ash. lidsen.com |
| Oxygen (O₂) Content | Poor combustion due to insufficient oxygen increases the availability of carbon precursors for de novo synthesis. lidsen.com | Continuous monitoring data of O₂ levels in the flue gas is a key input parameter for emission models. |
Research Directions and Future Perspectives for 1,3,6 Trichlorodibenzofuran Studies
Development of Novel and Sustainable Remediation Technologies
The persistent nature of 1,3,6-trichlorodibenzofuran in soil and water necessitates the development of effective and environmentally friendly cleanup technologies. researchgate.net Future research is increasingly focused on moving beyond traditional, often harsh, remediation methods towards more sustainable and "green" alternatives.
Key areas of development include:
Advanced Oxidation Processes (AOPs): These technologies utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants into less toxic compounds. mdpi.comresearchgate.net AOPs, including photocatalysis and Fenton-like reactions, show promise for the degradation of chlorinated aromatic compounds. acs.orgwikipedia.org Future work will likely focus on optimizing these processes for in-situ applications, improving catalyst efficiency and stability, and reducing operational costs. acs.org
Nanoremediation: The use of nanomaterials, particularly nanoscale zero-valent iron (nZVI), is a rapidly emerging field for the remediation of chlorinated contaminants. nih.govaclima.eus These nanoparticles offer a large surface area for reaction and can be delivered directly to contaminated zones to promote reductive dechlorination. aclima.eusproquest.com Research is ongoing to enhance the stability and delivery of nanoparticles in complex soil and groundwater matrices and to assess any long-term ecological impacts. nih.gov
Bioremediation and Phytoremediation: These "green technologies" leverage natural processes to clean up contaminated environments. scirp.orgresearchgate.net Bioremediation involves stimulating indigenous microbial populations or introducing specialized microbes to degrade contaminants. researchgate.netnih.gov Phytoremediation uses plants to absorb, accumulate, and in some cases, degrade pollutants. scirp.orgmdpi.com Future directions include genetic engineering of plants and microbes to enhance their degradation capabilities for highly chlorinated compounds and combining these biological methods with other treatments for a more effective, synergistic approach. aclima.eus
Combined and In-Situ Approaches: Recognizing that no single technology may be a silver bullet, research is moving towards integrated remediation strategies. proquest.com This can involve combining chemical or physical pre-treatments to increase the bioavailability of contaminants for subsequent biological degradation. mdpi.com In-situ technologies, which treat contaminants in place without excavation, are favored for their cost-effectiveness and reduced site disruption. regenesis.comepa.gov
Table 1: Emerging Sustainable Remediation Technologies for Chlorinated Dibenzofurans
| Technology | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl radicals) to chemically degrade contaminants. mdpi.com | High efficiency, potential for complete mineralization. wikipedia.org | In-situ application, catalyst optimization, cost reduction. |
| Nanoremediation (e.g., nZVI) | Use of nanoscale particles to promote chemical reduction and degradation of pollutants. nih.govnih.gov | High reactivity, can be applied in-situ. aclima.eus | Enhancing nanoparticle delivery and stability, long-term ecological assessment. |
| Bioremediation | Utilization of microorganisms to break down contaminants into less toxic substances. researchgate.netresearchgate.net | Cost-effective, environmentally friendly. researchgate.net | Enhancing microbial activity for highly chlorinated congeners, bioaugmentation. |
| Phytoremediation | Use of plants to extract, contain, or degrade environmental pollutants. scirp.org | Low cost, aesthetically pleasing, applicable to large areas. | Genetic engineering of plants, understanding metabolic pathways. |
Deeper Elucidation of AhR and ER Cross-Talk and AhR-Independent Pathways
The toxicity of many dioxin-like compounds, including PCDFs, is primarily mediated through the aryl hydrocarbon receptor (AhR). However, the intricate interactions of this pathway with other cellular signaling systems, particularly the estrogen receptor (ER), and the existence of AhR-independent mechanisms are areas of active investigation.
Future research in this domain will focus on:
Mechanisms of AhR-ER Cross-Talk: Studies on related compounds like 6-methyl-1,3,8-trichlorodibenzofuran (B56152) (MCDF) have shown that AhR activation can lead to antiestrogenic effects, partly by promoting the degradation of the ER protein. Conversely, some AhR ligands can exhibit estrogenic activity, suggesting a complex interplay. A deeper understanding of the molecular mechanisms, such as direct protein-protein interactions, competition for coactivator proteins, and effects on gene expression, is needed.
AhR-Independent Toxicity: Evidence suggests that not all toxic effects of dioxin-like compounds are mediated by the AhR. Research is needed to identify and characterize these alternative pathways. This could involve investigating interactions with other cellular receptors, direct oxidative stress induction, or disruption of other signaling cascades. Understanding these mechanisms is crucial for a complete toxicological profile of this compound.
Isomer-Specific Effects: Different PCDF isomers can elicit varying degrees and types of responses through both AhR-dependent and -independent pathways. Future studies should aim to delineate the specific interactions of the 1,3,6-trichloro congener with the AhR and ER signaling pathways, comparing its activity to other isomers to better understand structure-activity relationships.
Enhancing Microbial Degradation Efficiency and Specificity for Highly Chlorinated Congeners
While microbial degradation is a promising remediation strategy, its effectiveness can be limited for more highly chlorinated compounds. Current research has shown that certain bacteria can degrade mono- and dichlorinated dibenzofurans, but trichlorinated congeners like this compound present a greater challenge.
Future research directions include:
Isolation and Engineering of Novel Microbes: Prospecting for and isolating new microbial strains from contaminated environments that possess the enzymatic machinery to attack highly chlorinated rings is a priority. Furthermore, genetic and metabolic engineering techniques could be used to enhance the degradative capabilities of known bacterial and fungal strains.
Understanding Metabolic Pathways: A detailed understanding of the enzymatic steps involved in the degradation of chlorinated dibenzofurans is essential. This includes identifying the specific dioxygenase enzymes responsible for the initial ring cleavage and the subsequent enzymes that process the chlorinated intermediates. This knowledge can inform the design of more effective bioremediation strategies.
Optimizing Environmental Conditions: The efficiency of microbial degradation is highly dependent on environmental factors such as the presence of co-substrates, oxygen levels, pH, and temperature. Future studies should focus on optimizing these conditions in bioreactors and in-situ applications to maximize the degradation rates of recalcitrant congeners like this compound.
Addressing Co-contaminant Effects: In real-world scenarios, this compound is often present with other pollutants. Research is needed to understand how these co-contaminants affect microbial degradation and to develop microbial consortia that can simultaneously degrade a range of pollutants.
Advanced Analytical Method Development for Complex Environmental and Biological Matrices
Accurate assessment of the environmental fate and toxicological impact of this compound relies on sensitive and specific analytical methods. The complexity of environmental samples (e.g., soil, sediment, water) and biological tissues presents significant analytical challenges.
Future perspectives in this area involve:
Improved Sample Preparation: Developing more efficient and automated extraction and clean-up techniques to remove interfering substances from complex matrices is crucial. This will improve the accuracy and throughput of analyses.
High-Resolution Mass Spectrometry: The continued development and application of high-resolution mass spectrometry (HRMS) techniques will enable more confident identification and quantification of this compound, even at trace levels. This is particularly important for distinguishing it from other co-eluting isomers.
Non-Target and Suspect Screening: Advanced analytical workflows that allow for the simultaneous screening of a wide range of known and unknown contaminants are becoming increasingly important. These approaches can help to identify transformation products of this compound and other co-occurring pollutants that might be missed by traditional targeted methods.
Matrix-Specific Methodologies: Tailoring analytical methods to the specific challenges of different matrices is an ongoing need. For example, methods optimized for analyzing air samples will differ significantly from those for fatty biological tissues. The development of validated, matrix-specific standard operating procedures is essential for generating comparable data across studies.
Comprehensive Environmental Risk Assessment Methodologies for Isomeric Mixtures
This compound rarely occurs in isolation in the environment. It is typically found as part of a complex mixture of different PCDF and polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners, as well as other pollutants. Assessing the combined risk of these mixtures is a major challenge.
Future research should focus on:
Beyond the Toxic Equivalency Factor (TEF) Approach: The current TEF model, which assumes additivity of toxicity for dioxin-like compounds, may not fully capture the complexities of mixture toxicity. Research is needed to investigate potential synergistic or antagonistic interactions between this compound and other components of environmental mixtures.
Integrating Multiple Toxic Endpoints: Risk assessments should move towards incorporating a wider range of toxicological endpoints beyond AhR-mediated effects. This includes endocrine disruption, neurotoxicity, and immunotoxicity, to provide a more holistic view of the potential risks.
Developing Predictive Models: The development of sophisticated computational models that can predict the combined toxicity of complex mixtures based on the properties of individual components is a key future direction. These models can help to prioritize mixtures of concern and guide experimental testing.
Incorporating Bioavailability: The risk posed by this compound is not just a function of its concentration, but also its bioavailability in different environmental compartments. Future risk assessment frameworks should incorporate more accurate measures and models of bioavailability to better reflect real-world exposure scenarios.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1,3,6-Trichlorodibenzofuran (1,3,6-TriCDF) in laboratory settings?
- Methodological Answer : Synthesis typically involves halogenation of dibenzofuran precursors using chlorinating agents (e.g., chlorine gas or sulfuryl chloride) under controlled conditions. For example, substitution reactions with sodium methoxide in polar aprotic solvents (e.g., DMF or DMSO) can replace specific hydrogen atoms with chlorine . Optimization of reaction temperature (80–120°C) and stoichiometry is critical to minimize isomer formation (e.g., 1,4,6-Trichlorodibenzofuran) . Purification via column chromatography with silica gel and non-polar eluents (e.g., hexane:toluene) is recommended to isolate the target compound .
Q. How is this compound detected and quantified in environmental samples?
- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. Environmental samples are extracted using 10% toluene-nonane mixed solutions, followed by cleanup with Florisil columns to remove interfering matrices . Quantification requires isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for recovery losses . Detection limits typically range from 0.1–1.0 pg/g in soil and sediment samples .
Advanced Research Questions
Q. How can researchers address conflicting data on the toxicity of this compound in different biological models?
- Methodological Answer : Discrepancies often arise from differences in exposure routes (oral vs. dermal) and metabolic activation. For in vivo studies, use AhR (aryl hydrocarbon receptor)-transfected cell lines to assess ligand-binding affinity, which correlates with dioxin-like toxicity . Cross-validate findings with in vitro assays (e.g., EROD activity in hepatocytes) and adjust for species-specific CYP1A1 induction rates . Statistical meta-analysis of historical data (e.g., EPA ToxCast) is recommended to resolve contradictions .
Q. What experimental strategies mitigate isomer interference during GC-MS analysis of this compound?
- Methodological Answer : Isomer separation challenges arise due to co-elution with 1,4,6-Trichlorodibenzofuran. Use high-resolution GC columns (e.g., DB-5MS, 60 m × 0.25 mm ID) with a slow temperature ramp (2°C/min from 80°C to 300°C) . Confirm peak identity via retention indices and fragmentation patterns (e.g., m/z 270.9 for molecular ion [M]⁺) . Advanced techniques like GC×GC-TOFMS improve resolution by separating isomers on orthogonal phases .
Q. How do photodegradation pathways of this compound vary under UV vs. sunlight exposure?
- Methodological Answer : UV irradiation (254 nm) in aqueous solutions generates hydroxylated derivatives via radical-mediated mechanisms, while sunlight (λ > 290 nm) favors reductive dechlorination in the presence of humic acids. Monitor degradation products using LC-QTOF-MS and compare kinetic rates (t½ = 12–48 hours) under controlled light conditions . Quantum yield calculations and ROS scavengers (e.g., NaN₃) help elucidate dominant pathways .
Methodological Considerations
Q. What are the critical parameters for designing in vivo toxicity studies with this compound?
- Answer : Prioritize dose-ranging studies (0.1–100 µg/kg body weight) in rodent models, with endpoints focused on hepatic CYP1A1/1B1 mRNA expression and histopathology. Include negative controls (corn oil vehicle) and positive controls (e.g., 2,3,7,8-TCDD). Adhere to OECD Guidelines 453 (chronic toxicity) and 407 (repeated dose) for regulatory compliance . Ensure proper handling under fume hoods with PPE, as the compound is classified as a Category 2 carcinogen .
Q. How can computational modeling predict the environmental persistence of this compound?
- Answer : Use EPI Suite software to estimate half-lives in air (t½ = 2–5 days), water (t½ = 150–300 days), and soil (t½ = 1–2 years) based on Kow (logP = 6.1) and vapor pressure (1.2 × 10⁻⁶ mmHg). Validate predictions with field data from contaminated sites, adjusting for local microbial activity and organic carbon content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
